Cacospongionolide C
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Overview
Description
Cacospongionolide C is a natural product found in Fasciospongia cavernosa with data available.
Scientific Research Applications
Antimicrobial and Toxicity Studies
Cacospongionolide B, related to cacospongionolide C, was isolated from the sponge Fasciospongia cavernosa. It has demonstrated antimicrobial activity and was assessed for its toxicity in brine shrimp and fish. These studies contribute to understanding the potential biomedical applications of cacospongionolide compounds (De Rosa, Crispino, De Giulio, Iodice, Pronzato & Zavodnik, 1995).
Anti-Inflammatory and Inhibitory Effects
Research has shown that cacospongionolide B, closely related to this compound, suppresses the expression of inflammatory enzymes and tumor necrosis factor-alpha. It does this by inhibiting nuclear factor-kappa B activation. This finding is crucial for understanding the compound's role in controlling inflammatory responses (Posadas, De Rosa, Terencio, Payá & Alcaraz, 2003).
Modulation of Inflammatory Processes
Cacospongionolide B, a derivative of this compound, is effective in modulating acute and chronic inflammatory processes. It inhibits secretory phospholipase A2 and has shown anti-inflammatory properties in both in vitro and in vivo studies. This highlights the compound's potential in developing new anti-inflammatory agents (Pastor, De Rosa, De Giulio, Payá & Alcaraz, 1999).
Synthesis and Structural Analysis
Efforts in synthesizing and understanding the structure of cacospongionolide compounds, including this compound, have been made. These studies are crucial for the development of synthetic analogs and understanding their biological activities. Such research can lead to new pharmaceutical applications (Demeke & Forsyth, 2003).
Apoptosis-Inducing Potential in Cancer Cells
Cacospongionolide compounds have been studied for their ability to induce apoptosis in human carcinoma cell lines. This research is significant for cancer therapy, as these compounds could potentially be used to inhibit cancer cell proliferation and induce cell death (De Stefano, Tommonaro, Malik, Iodice, De Rosa, Maiuri & Carnuccio, 2012).
properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-hydroxy-3-(4,8,12-trimethyltridecyl)-2H-furan-5-one |
InChI |
InChI=1S/C20H36O3/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18-14-19(21)23-20(18)22/h14-17,20,22H,5-13H2,1-4H3 |
InChI Key |
IRNGMDLJKPYZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1=CC(=O)OC1O |
synonyms |
cacospongionolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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